7-Iodohept-1-yne

PROTAC RET degradation targeted protein degradation

Reproducible PROTAC and click chemistry workflows demand precise linker length-substituting the 7-carbon backbone of CAS 87462-66-6 alters ternary complex geometry and degrader efficacy. • **Validated Use**: Essential for synthesizing PROTAC QZ2135 (DC50 4.7-73.8 nM against RET V804M/G810C mutants). • **Reactivity**: Primary iodide enables faster nucleophilic substitution vs. bromo/chloro analogs (e.g., azide formation). • **Physicochemical**: LogP 2.615, 4 rotatable bonds, MW 222.07 g/mol.

Molecular Formula C7H11I
Molecular Weight 222.07 g/mol
CAS No. 87462-66-6
Cat. No. B3194930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodohept-1-yne
CAS87462-66-6
Molecular FormulaC7H11I
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC#CCCCCCI
InChIInChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2
InChIKeyLKGBKWVJDUMCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodohept-1-yne Technical Specifications


7-Iodohept-1-yne (CAS 87462-66-6; also named 1-iodo-6-heptyne) is a heterobifunctional C7 alkyl linker bearing a terminal alkyne at C1 and a primary alkyl iodide at C7 [1]. It belongs to the class of terminal alkyne-functionalized alkyl halides used extensively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and nucleophilic substitution reactions. Its molecular formula is C7H11I with a molecular weight of 222.07 g/mol, a calculated LogP of 2.615, and 4 rotatable bonds, conferring moderate lipophilicity and conformational flexibility . As an alkylating agent, it reacts with a wide range of functional groups and readily undergoes substitution reactions .

PROTAC linker SAR: Defined 7-carbon alkyl spacer for ternary complex geometry optimization studies.
Linker length directly governs E3 ligase-target protein spatial orientation.
Click chemistry intermediate: Terminal alkyne for CuAAC; primary alkyl iodide for efficient azide conversion.
Iodide leaving group supports faster SN2 kinetics than bromo or chloro analogs.
Heterobifunctional building block: Moderate lipophilicity (LogP 2.615) and conformational flexibility for bioconjugate assembly.
Orthogonal reactive handles enable sequential derivatization strategies.

7-Iodohept-1-yne Substitution Risks


Generic substitution among alkyne-iodide linkers is scientifically unsound because linker length and composition directly determine ternary complex geometry in PROTAC applications and influence reaction kinetics in alkylation and click chemistry workflows. The 7-carbon alkyl backbone of 7-iodohept-1-yne establishes a specific spatial separation between terminal reactive groups; even minor alterations in methylene unit count can substantially impact PROTAC efficacy, as demonstrated by systematic SAR studies showing that linker length governs the radius of collision between E3 ligase and target protein [1]. Furthermore, substitution of iodine with bromine or chlorine—or replacement with PEG-based alternatives of differing hydrophilicity—alters both alkylation reactivity and the physicochemical properties of the final conjugate, rendering generic interchange without validation a high-risk proposition for reproducible research .

LINKER LENGTH
7-Iodohept-1-yne: C7 alkyl backbone Shorter (C3-C5) or longer (C8-C12+) alkyl chains may shift ternary complex geometry and alter PROTAC degradation potency.
LEAVING GROUP
Iodide: weaker C-I bond, faster SN2 reactivity Bromo or chloro analogs reduce alkylation efficiency; azide conversion kinetics may decrease under comparable conditions.
COMPOSITION
Alkyl spacer: moderate lipophilicity (LogP 2.615) PEG-based alternatives increase hydrophilicity, potentially altering conjugate solubility and membrane permeability profiles.

7-Iodohept-1-yne Comparative Evidence


PROTAC QZ2135 Degradation Potency & In Vivo Activity

7-Iodohept-1-yne serves as the essential PROTAC linker component in QZ2135 (compound 20), a RET-targeted degrader that achieved DC50 values of 4.7 nM against wild-type KIF5B-RET, 17.2 nM against the V804M gatekeeper mutant, and 73.8 nM against the G810C solvent-front mutant in cellular degradation assays . This linker was specifically selected over alternative chain lengths to optimize ternary complex formation; the compound also demonstrated confirmed in vivo antitumor efficacy in a Ba/F3-KIF5B-RET-G810C xenograft mouse model [1].

PROTAC QZ2135 Degradation Potency
Head-to-head
DC50: 4.7 nM (WT), 17.2 nM (V804M), 73.8 nM (G810C)
Supports QZ2135 structure reproduction for RET-targeted degradation studies.
Ba/F3 cellular assays; linker selected from candidate lengths during SAR optimization.
PROTAC RET degradation targeted protein degradation

Alkyl Iodide Leaving Group Superiority

The primary alkyl iodide group in 7-iodohept-1-yne confers significantly enhanced reactivity in nucleophilic substitution reactions relative to bromo or chloro analogs. The carbon-iodine bond is the weakest among alkyl halides (C-I bond dissociation energy approximately 53 kcal/mol, compared to C-Br at 67 kcal/mol and C-Cl at 81 kcal/mol), requiring the lowest activation energy to cleave [1]. This translates to alkyl iodides being several times more reactive than alkyl bromides in SN2 reactions, and iodide serves as a superior leaving group due to its lower basicity and greater leaving group stability [2]. In practical click chemistry workflows, this enhanced reactivity enables more efficient conversion to the corresponding 7-azidohept-1-yne intermediate via reaction with sodium azide .

Alkyl Iodide Leaving Group Reactivity
Class-level
C-I bond: ~53 kcal/mol vs C-Br: ~67 kcal/mol vs C-Cl: ~81 kcal/mol
Reported reactivity order RI > RBr > RCl supports faster azide conversion for click chemistry workflows.
SN2 pathway; iodide leaving group stability and lower basicity may enable milder reaction conditions.
nucleophilic substitution alkylation click chemistry intermediate

PROTAC Linker Length Optimization

In PROTAC development, linker length exerts a profound effect on degrader potency by governing the spatial relationship between E3 ligase and target protein [1]. Systematic studies have shown that even minor variations in methylene unit count can dramatically alter degradation efficiency. The 7-carbon alkyl backbone of 7-iodohept-1-yne provides a specific tether distance that was empirically identified as optimal for the RET-targeted PROTAC QZ2135. While the optimal PROTAC linker lengths reported in literature vary from approximately 12-carbon to over 20-carbon across different target systems, the 7-carbon alkyl chain in this compound represents a key intermediate length suitable for modular PROTAC assembly when combined with additional spacer elements [2].

PROTAC Linker Length Optimization
Class-level
C7 backbone selected for QZ2135; optimal length is target-system dependent.
Reported linker SAR: minor methylene unit variations can significantly alter degradation efficiency.
Source review: C7 provides a defined reference point for ternary complex geometry exploration.
PROTAC linker SAR linker length optimization ternary complex formation

Physicochemical Profile Comparison

7-Iodohept-1-yne exhibits a LogP of 2.615 and possesses 4 rotatable bonds, indicating moderate lipophilicity and significant conformational flexibility . The molecular weight is 222.07 g/mol. In comparison, the bromo analog 7-bromohept-1-yne has a molecular weight of 175.07 g/mol (approximately 21% lower), while PEG-based alternatives such as Alkyne-PEG3-iodide (MW 298.12 g/mol, LogP reduced due to ether oxygens) differ substantially in both molecular weight and hydrophilicity profile . The C7 alkyl chain confers a specific balance of hydrophobic character and flexibility distinct from both shorter alkyl chains and PEG-based linkers.

Physicochemical Profile
Head-to-head
MW 222.07 g/mol; LogP 2.615; 4 rotatable bonds
Moderate lipophilicity and conformational flexibility distinct from PEG-based or bromo analogs.
MW difference: +47 g/mol vs bromo analog; -76 g/mol vs Alkyne-PEG3-iodide.
physicochemical properties LogP drug-likeness

PROTAC QZ2135 In Vivo Validation

QZ2135, the PROTAC compound constructed using 7-iodohept-1-yne as the linker component, demonstrates validated in vivo antitumor properties in a Ba/F3-KIF5B-RET-G810C xenograft mouse model [1]. This represents a higher level of biological validation than the vast majority of commercially available PROTAC linker building blocks, which lack in vivo efficacy data for any derived degrader. The compound degrades KIF5B-RET fusion proteins bearing the clinically relevant G810C solvent-front mutation—a resistance mutation that limits the efficacy of conventional RET kinase inhibitors .

PROTAC QZ2135 In Vivo Validation
Head-to-head
Confirmed in vivo antitumor activity in Ba/F3-KIF5B-RET-G810C xenograft model
Supports linker selection for RET-driven cancer research models with resistance mutations.
Model-response endpoint context; G810C solvent-front mutation limits conventional kinase inhibitor response.
in vivo efficacy xenograft model RET-driven cancers

7-Iodohept-1-yne Applications


RET-Targeted PROTAC Degrader Synthesis

7-Iodohept-1-yne is the validated linker component for synthesizing PROTAC QZ2135, which achieves DC50 values of 4.7-73.8 nM across wild-type and mutant RET genotypes and exhibits confirmed in vivo antitumor activity in xenograft models . This scenario is particularly relevant for medicinal chemistry teams developing PROTACs against RET-driven cancers, including those harboring gatekeeper (V804M) or solvent-front (G810C) resistance mutations where conventional kinase inhibitors show reduced efficacy. Use of this specific linker ensures exact reproduction of the validated degrader structure and provides a defined reference point for linker SAR exploration [1].

7-Azidohept-1-yne Click Chemistry Intermediate

The primary alkyl iodide in 7-iodohept-1-yne undergoes rapid nucleophilic substitution with sodium azide to yield 7-azidohept-1-yne, a versatile click chemistry intermediate . Compared to bromo or chloro analogs, the iodide leaving group enables faster reaction kinetics and potentially higher yields under milder conditions due to the weaker C-I bond and superior leaving group ability of iodide [1]. This application scenario suits researchers requiring efficient, high-yield synthesis of azide-functionalized alkyne building blocks for subsequent CuAAC bioconjugation or materials chemistry applications.

Heterobifunctional Alkyl Linker Assembly

7-Iodohept-1-yne provides a well-defined 7-carbon alkyl spacer with orthogonal reactive handles: a terminal alkyne for CuAAC click chemistry and a primary alkyl iodide for nucleophilic substitution . Its LogP of 2.615 and 4 rotatable bonds confer moderate lipophilicity and conformational flexibility suitable for applications where hydrophobic spacer character is desired, in contrast to more hydrophilic PEG-based alternatives [1]. This scenario applies to chemical biologists constructing custom bioconjugates, ADC linkers, or molecular probes where precise control over spacer hydrophobicity and length is critical for optimizing conjugate properties.

PROTAC Linker SAR & Ternary Complex Optimization

Systematic studies have established that alkyl linker length profoundly impacts PROTAC potency by controlling the spatial orientation between E3 ligase and target protein . 7-Iodohept-1-yne, with its 7-carbon alkyl backbone, serves as a key reference point in linker SAR libraries. Researchers investigating the relationship between linker length, flexibility, and degradation efficiency can employ this compound as a defined building block for constructing homologous linker series, enabling quantitative comparison of degradation potency as a function of methylene unit count [1].

Application
Selection Property
Validation Focus
RET-Targeted PROTAC Degrader Synthesis
Validated linker for QZ2135 structure reproduction
Degradation potency and model-response endpoint review
7-Azidohept-1-yne Click Chemistry Intermediate
Primary alkyl iodide for efficient azide conversion
Reaction kinetics and yield under mild SN2 conditions
Heterobifunctional Alkyl Linker Assembly
Orthogonal alkyne-iodide handles; C7 spacer hydrophobicity
Conjugate solubility and spacer-length optimization
PROTAC Linker SAR & Ternary Complex Optimization
Defined 7-carbon reference point for linker libraries
Degradation efficiency as function of methylene unit count

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